molecular formula C23H23N5O2 B3020700 N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide CAS No. 899752-04-6

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide

Cat. No.: B3020700
CAS No.: 899752-04-6
M. Wt: 401.47
InChI Key: QGGXFFWLCKVIQJ-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide is a synthetic compound featuring a pyrazolo[3,4-d]pyrimidin core substituted with a tert-butyl group at the N1 position and a diphenylacetamide moiety at the C5 position. This structure combines a heterocyclic scaffold with bulky hydrophobic substituents, which may enhance binding affinity to biological targets such as kinases or enzymes involved in proliferative pathways.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-23(2,3)28-20-18(14-25-28)22(30)27(15-24-20)26-21(29)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15,19H,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGXFFWLCKVIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazolopyrimidine core, followed by functionalization to introduce the tert-butyl and diphenylacetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure scalability, cost-effectiveness, and compliance with safety and environmental regulations. Advanced techniques such as ultrasonic-assisted synthesis can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . This mechanism makes it a valuable candidate for targeted cancer therapies.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin Derivatives with Varied Substituents

describes five (E)-configured pyrazolo[3,4-d]pyrimidin derivatives (5a–5e) with acetohydrazide substituents and phenyl groups at the N1 position. Key differences from the target compound include:

  • Functional Groups : The target compound uses an acetamide group instead of acetohydrazide, which may reduce hydrolytic susceptibility and enhance stability .
  • Yields and Melting Points : Derivatives in exhibit yields of 60–78% and melting points of 242–260°C. While the target compound’s exact data are unavailable, its tert-butyl group could lower melting points due to reduced crystallinity compared to phenyl-substituted analogs .

Table 1: Comparison of Pyrazolo[3,4-d]pyrimidin Derivatives

Compound N1 Substituent C5 Substituent Yield (%) Melting Point (°C)
Target Compound tert-butyl 2,2-diphenylacetamide N/A N/A
5a phenyl dimethylaminobenzylidene 60 258–260
5b phenyl methoxybenzylidene 75 246–248
5c phenyl nitrobenzylidene 78 244–246
5d phenyl dimethoxybenzylidene 70 255–257
5e phenyl ethoxy-hydroxybenzylidene 62 242–244

Benzothiazole-Based Diphenylacetamide Derivatives

–5 highlight benzothiazole-core compounds with diphenylacetamide groups, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide (Compound 15, 42% yield) and N-(benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (Compound 37). Key distinctions include:

  • Core Heterocycle : The benzothiazole scaffold differs from pyrazolo[3,4-d]pyrimidin, impacting electronic properties and binding interactions.
  • Synthetic Methods : Compound 15 was synthesized via microwave-assisted coupling (110°C, 20 min) with moderate yield, whereas pyrazolo[3,4-d]pyrimidin derivatives in used conventional heating .
  • Excluded Compounds : The patent excludes analogs like N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide, suggesting structural specificity for patent claims .

Table 2: Comparison with Benzothiazole Analogs

Compound Core Structure Key Substituents Yield (%) Synthesis Method
Target Compound Pyrazolo[3,4-d]pyrimidin 1-tert-butyl, 5-diphenylacetamide N/A N/A
Compound 15 Benzothiazole 6-trifluoromethyl, 2-diphenylacetamide 42 Microwave irradiation
Compound 37 Benzothiazole 2-(diphenylacetamide)acetamide N/A Room-temperature coupling

Substituent Effects on Physicochemical Properties

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 5c) may polarize the pyrazolo[3,4-d]pyrimidin core, whereas the tert-butyl group is electron-donating, altering charge distribution .
  • Steric Effects : The diphenylacetamide group in the target compound introduces significant bulk, which may improve target selectivity but limit access to buried binding sites compared to smaller substituents like benzylidene in 5a–5e .

Biological Activity

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. With a molecular formula of C23H23N5O2 and a molecular weight of 401.5 g/mol, it exhibits significant lipophilicity, which may enhance its bioavailability and membrane permeability for therapeutic applications .

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to significant alterations in cell cycle progression, ultimately inducing apoptosis in cancer cells .

Key Pathways Affected

  • Cell Cycle Progression : The compound disrupts normal cell cycle progression by inhibiting CDK2, leading to cell cycle arrest.
  • Apoptosis Induction : The inhibition of CDK2 triggers apoptotic pathways, which can be beneficial in cancer therapy .

Biological Activity

This compound has demonstrated a range of biological activities across various studies:

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties against several cancer cell lines. For instance:

  • In vitro Studies : The compound was tested against multiple cancer cell lines, showing moderate to high cytotoxicity. Specific IC50 values were reported for different cell lines, reflecting its potential as an anticancer agent .

Antioxidant Properties

The compound also displays antioxidant activity, which is beneficial in mitigating oxidative stress associated with various diseases:

  • DPPH Assay : The antioxidant capacity was evaluated using the DPPH assay, demonstrating significant free-radical scavenging ability .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Synthesis and Characterization : A study detailed the synthesis of this compound and characterized its structure using various spectroscopic methods. The study highlighted the multi-step synthesis process involving cyclization and functionalization reactions .
  • Biological Evaluation : In a comprehensive evaluation, the compound was assessed for its binding affinity to CDK2 and its subsequent impact on cell viability in cancer models. The results indicated that it effectively inhibits CDK2 activity, leading to reduced proliferation of cancer cells .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the interaction between this compound and its target proteins. These studies provide insights into the binding modes and affinities that contribute to its biological effects .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Methodology Findings
Anticancer ActivityIC50 AssaysModerate to high cytotoxicity against various lines
Antioxidant ActivityDPPH AssaySignificant free-radical scavenging ability
MechanismMolecular DockingInhibits CDK2; induces apoptosis

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